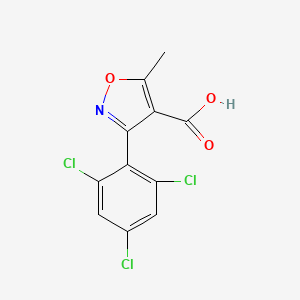
5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) compounds . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to enable the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often focus on optimizing yield and reducing costs. Metal-free synthetic routes have been developed to address the drawbacks of metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of enamine-triggered cycloaddition reactions and the oxidation of propargylamines to oximes followed by intramolecular cyclization .
化学反应分析
Types of Reactions
5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes.
Cycloaddition: (3+2) cycloaddition with nitrile oxides and alkynes.
Substitution: Reactions with α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include copper (I) acetylides, tert-butyl nitrite, isoamyl nitrite, and N-hydroximidoyl chlorides. Reaction conditions often involve moderate temperatures and the presence of catalysts such as copper (I) or ruthenium (II) compounds .
Major Products
The major products formed from these reactions are various substituted isoxazoles, which can be further functionalized for specific applications .
科学研究应用
5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to biological targets based on its chemical diversity, leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Used in the synthesis of penicillin intermediates.
3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid: Another isoxazole derivative with potential biological activities.
5-Amino-3-methyl-isoxazole-4-carboxylic acid:
Uniqueness
5-Methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trichlorophenyl group enhances its potential for various applications, making it a valuable compound in scientific research .
属性
分子式 |
C11H6Cl3NO3 |
|---|---|
分子量 |
306.5 g/mol |
IUPAC 名称 |
5-methyl-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6Cl3NO3/c1-4-8(11(16)17)10(15-18-4)9-6(13)2-5(12)3-7(9)14/h2-3H,1H3,(H,16,17) |
InChI 键 |
YVICVOILJZPLMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2Cl)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)
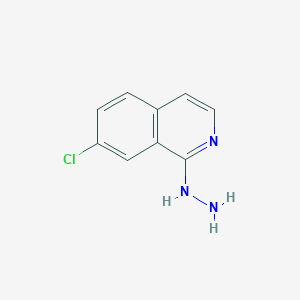
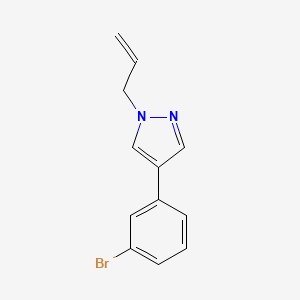

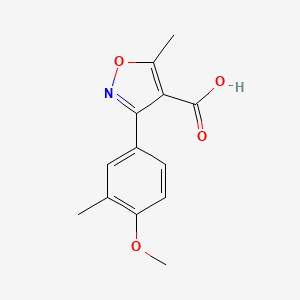

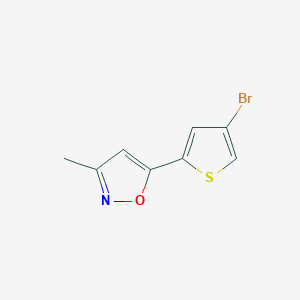


![6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683087.png)

